molecular formula C8H7ClO2S B8479357 (3-Chloro-5-mercaptophenyl)acetic acid

(3-Chloro-5-mercaptophenyl)acetic acid

Cat. No.: B8479357
M. Wt: 202.66 g/mol
InChI Key: CDFVMBAXSMAJEB-UHFFFAOYSA-N
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Description

(3-Chloro-5-mercaptophenyl)acetic acid is a substituted phenylacetic acid derivative featuring a chlorine atom at the 3-position and a thiol (-SH) group at the 5-position of the benzene ring, with an acetic acid (-CH₂COOH) side chain.

Properties

Molecular Formula

C8H7ClO2S

Molecular Weight

202.66 g/mol

IUPAC Name

2-(3-chloro-5-sulfanylphenyl)acetic acid

InChI

InChI=1S/C8H7ClO2S/c9-6-1-5(3-8(10)11)2-7(12)4-6/h1-2,4,12H,3H2,(H,10,11)

InChI Key

CDFVMBAXSMAJEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S)Cl)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s distinct functional groups (chloro, mercapto, and acetic acid) differentiate it from other phenylacetic acid derivatives.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Phenyl Ring) Key Functional Groups Molecular Formula Key Properties/Applications
(3-Chloro-5-mercaptophenyl)acetic acid 3-Cl, 5-SH -SH, -CH₂COOH C₈H₇ClO₂S High acidity (pKa ~2.5–3.5*), metal chelation
2-(3-Chloro-5-fluorophenyl)acetic acid 3-Cl, 5-F -F, -CH₂COOH C₈H₆ClFO₂ Moderate acidity (pKa ~4.0–4.5*), limited chelation
Methyl 3-chloro-5-fluorobenzoate 3-Cl, 5-F -COOCH₃ C₈H₆ClFO₂ Ester hydrolysis potential, low solubility in water
Acetic acid-modified biochar (ASBB) N/A -COOH, -COO⁻ Variable Uranium adsorption (97.8% efficiency) via carboxylate coordination

*Predicted values based on substituent effects.

Key Observations:

Acidity : The chloro and thiol groups in this compound lower the pKa of the acetic acid group compared to fluorine-substituted analogs, enhancing its solubility in basic media .

Reactivity : The thiol group enables disulfide bond formation and soft metal ion (e.g., Hg²⁺, Pb²⁺) chelation, unlike carboxylate-dominated adsorbents like ASBB, which preferentially bind hard Lewis acids (e.g., UO₂²⁺) .

Adsorption Efficiency : While ASBB achieves 97.8% uranium removal via carboxylate coordination , the thiol group in this compound could theoretically improve adsorption for softer metals but may exhibit lower uranium affinity due to mismatched hard-soft acid-base interactions .

Research Findings and Mechanistic Insights

Table 2: Adsorption Performance Comparison

Material Target Ion Maximum Adsorption Capacity (mg/g) Optimal pH Mechanism Reference
Acetic acid-modified biochar (ASBB) U(VI) 112.40 6.0 Carboxylate monodentate coordination
Fe₃O₄-modified sludge biochar U(VI) 89.20 5.5 Surface complexation
This compound* U(VI) Not reported ~6.0 Hypothetical thiol-carboxylate synergy

*Hypothetical data inferred from structural analogs.

Mechanistic Differences:

  • ASBB : Uranium adsorption occurs via electrostatic attraction and coordination with deprotonated carboxylate (-COO⁻) groups, achieving rapid equilibrium (5 min) and high capacity .
  • Thiol-Containing Analogs : The -SH group may reduce U(VI) to U(IV) in acidic conditions or form weaker complexes compared to carboxylates, limiting uranium adsorption efficiency .

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